molecular formula C9H9N3O2 B101492 4-(Dimethylamino)-3-nitrobenzonitrile CAS No. 19005-63-1

4-(Dimethylamino)-3-nitrobenzonitrile

Cat. No. B101492
CAS RN: 19005-63-1
M. Wt: 191.19 g/mol
InChI Key: ROVUKLFPIVOWOP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-3-nitrobenzonitrile (DMABN) is a compound that has been extensively studied due to its interesting chemical and physical properties. It is known for its role in the study of intramolecular charge transfer (ICT) and has potential applications in various fields, including the development of inhibitors for enzymes like trypsin and neuraminidase, and as a component in modified nucleosides with potential antiviral properties .

Synthesis Analysis

The synthesis of DMABN-related compounds involves the use of cyanide ions and various solvents. For instance, the synthesis of a trypsin inhibitor utilized 13C-cyanide ion in a reaction with 1-chloro-3-dimethylaminopropane, without evidence of cyanide ion exchange with acetonitrile, which was used as a co-solvent . This highlights the specificity of the synthesis process and the stability of the cyanide in the presence of certain solvents.

Molecular Structure Analysis

The molecular structure of DMABN and its derivatives has been characterized by various spectroscopic methods. X-ray diffraction studies have shown that the dimethylamino group in DMABN is out of the plane of the aromatic ring, with significant dihedral angles observed. This out-of-plane displacement is crucial for the compound's electronic properties and its ability to undergo ICT . The crystal structure of a tetrafluorinated derivative of DMABN revealed a quinoid nature of the aromatic ring, which is indicative of the electronic interactions within the molecule .

Chemical Reactions Analysis

DMABN and its derivatives undergo a range of chemical reactions, particularly excited state electron transfer. Time-resolved spectroscopic investigations have shown that the ICT state forms promptly after electronic excitation, with the rate of charge transfer varying among different derivatives . Theoretical studies have also explored the singlet and triplet excited states of DMABN, revealing that the presence of methyl groups and the twisting of the amino group significantly modify the properties of these excited states .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMABN are influenced by its molecular structure. The twisted conformation of the dimethylamino group affects the compound's spectroscopic characteristics and its reactivity in excited states. The ICT process is a key feature of DMABN's behavior in polar aprotic solvents, and the charge transfer rates are an important aspect of its physical properties . Additionally, the interaction of DMABN with various solvents can lead to shifts in its spectroscopic signatures, indicating changes in its electronic environment .

Scientific Research Applications

1. Photorelaxation Pathways

  • Application Summary: The compound is used in the study of photorelaxation pathways of 4-(N,N-dimethylamino)-4′-nitrostilbene (DANS) upon S1 excitation .
  • Methods of Application: The study utilized multi-state n-electron valence state second order perturbation theory (MS-NEVPT2) to reveal the photorelaxation pathways .
  • Results: The study found that after being excited to the Franck–Condon (FC) region of the S1 state, trans-S1-FC encounters an ultrafast conversion to quinoid form .

2. Terahertz Properties

  • Application Summary: The compound is used in the study of growth, THz properties, and Hirshfeld surface studies of 4-N,N-dimethylamino-4-N-methyl-stilbazolium 2,4,6-trimethylbenzenesulfonate single crystal .
  • Methods of Application: The study involved the growth of the crystal, synchrotron radiation analysis, refraction and absorption in terahertz range, and THz wave generation .
  • Results: The study found that the highest terahertz conversion efficiency is 1.71×10−5 .

3. Identification of Microplastics

  • Application Summary: The compound is used in the identification of microplastics from common use plastic items .
  • Methods of Application: The study involved the use of DANS fluorescence for the identification of microplastics .
  • Results: The study provided proof of concept of the analytical applicability of DANS fluorescence to the identification of microplastics .

4. Catalyst in Synthesis

  • Application Summary: The compound is used as a catalyst in the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one .
  • Methods of Application: The study involved the use of silver nanoparticle-based catalysts in the synthesis of isoxazolone-type heterocycles .

5. Nonlinear Optical Applications

  • Application Summary: The compound is used in the synthesis of a new organic material for nonlinear optical applications .
  • Methods of Application: The study involved the synthesis of 4-N,N-dimethylamino-4′-N′-methylstilbazolium 2,4-dinitrobenzenesulfonate (DSDNS) via Knoevenagel condensation reaction followed by metathesization reaction .
  • Results: The study found that the DSDNS crystal has a high tolerance capacity of 19.4 GW/cm2 against 1064 nm from laser damage threshold studies .

6. Temperature-Responsive Smart Materials

  • Application Summary: The compound is used in the development of temperature-responsive smart materials .
  • Methods of Application: The study involved the use of 4-(dimethylamino)pyridine (DMAP) and related structures as nucleophilic catalysts and also as specific parts of rationally designed molecules .
  • Results: The study found an unexpectedly significant impact of temperature on the protonation degree of DMAP derivatives .

Safety And Hazards

The safety data sheet for a related compound, 4-(Dimethylamino)pyridine, indicates that it may cause an allergic skin reaction. Precautionary measures include avoiding breathing dust, wearing protective gloves, and washing with plenty of soap and water if skin contact occurs .

properties

IUPAC Name

4-(dimethylamino)-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-11(2)8-4-3-7(6-10)5-9(8)12(13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVUKLFPIVOWOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402076
Record name 4-Dimethylamino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)-3-nitrobenzonitrile

CAS RN

19005-63-1
Record name 4-Dimethylamino-3-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Dimethylamino-3-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Brzozowski, J Sławiński - Synthetic Communications®, 2010 - Taylor & Francis
Several N,N-disubstituted aromatic amines (3a–g) was obtained in very good yield by the reaction of adequate doubly activated aromatic or heteroaromatic halides (1a–e) with N,N-…
Number of citations: 11 www.tandfonline.com
TP Petersen, AF Larsen, A Ritzén… - The Journal of organic …, 2013 - ACS Publications
A safe, practical, and scalable continuous flow protocol for the in situ generation of dimethylamine from DMF followed by nucleophilic aromatic substitution of a broad range of aromatic …
Number of citations: 49 pubs.acs.org

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